REACTION_CXSMILES
|
[H][H].[CH2:3]([O:5][CH:6]([O:21][CH2:22]C)[CH2:7][NH:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]2[O:16][CH2:17][O:18][C:12]=2[C:11]=1[O:19][CH3:20])C.[CH3:24]OC(OC)CN.C=O>[Pt]=O.CO>[CH3:22][O:21][CH:6]([O:5][CH3:3])[CH2:7][N:8]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]2[O:16][CH2:17][O:18][C:12]=2[C:11]=1[O:19][CH3:20])[CH3:24]
|
Name
|
|
Quantity
|
10.81 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNCC1=C(C2=C(C=C1)OCO2)OC)OCC
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Name
|
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.24 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
for 9 hours
|
Duration
|
9 h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.85 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |